molecular formula C21H27Cl2N3O2 B607435 Fenazinel Dihydrochloride CAS No. 685138-02-7

Fenazinel Dihydrochloride

Cat. No. B607435
M. Wt: 424.366
InChI Key: GPYZYULAYCHILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenazinel Dihydrochloride, also known as SIPI-5052, is a N-methyl-D-aspartate (NMDA) receptor antagonist potentially for the treatment of ischemic stroke.

Scientific Research Applications

Synthesis and Production

  • Fenazinel dihydrochloride has been developed as a new anti-stroke agent, undergoing phase 1 clinical trials. Its synthesis involves the reaction of 1-formylpiperazine with phenacyl chloride, followed by hydrolysis and condensation processes, yielding an overall yield of about 42% (L. Jian-qi, 2007).

Therapeutic Research

  • Fenazinel dihydrochloride has shown protective effects against stroke in stroke-prone spontaneously hypertensive rats. It delayed the onset of stroke, prolonged survival, and improved neuronal deficit scores after stroke (Shen Fu-ming, 2011).
  • In another study, it demonstrated protective effects on focal cerebral ischemic injury in rats. The compound decreased infarct area, increased super oxide dismutase activity, reduced malondialdehyde and lactic acid content, and protected against brain histological injury (L. Jian-qi, 2009).

Formulation and Stability

  • The formulation of fenazinel dihydrochloride injection was optimized considering appearance, pH, drug content, and related substances. The product remained stable for 18 months at room temperature and was compatible with 0.9% sodium chloride and 5% glucose injections for 24 hours (Xie Bao-yuan, 2007).

Quality Control and Analysis

  • An HPLC method was developed for determining fenazinel dihydrochloride and its related substances, proving to be quick, simple, and sensitive (L. Jian-qi, 2008).
  • A gas chromatography method was established for determining residual organic solvents in fenazinel dihydrochloride, highlighting its rapidity, sensitivity, and reliability (Huang Li-ying, 2008).

Neuroprotective Derivatives

properties

CAS RN

685138-02-7

Product Name

Fenazinel Dihydrochloride

Molecular Formula

C21H27Cl2N3O2

Molecular Weight

424.366

IUPAC Name

N-benzyl-2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)acetamide dihydrochloride

InChI

InChI=1S/C21H25N3O2.2ClH/c25-20(19-9-5-2-6-10-19)16-23-11-13-24(14-12-23)17-21(26)22-15-18-7-3-1-4-8-18;;/h1-10H,11-17H2,(H,22,26);2*1H

InChI Key

GPYZYULAYCHILN-UHFFFAOYSA-N

SMILES

O=C(NCC1=CC=CC=C1)CN2CCN(CC(C3=CC=CC=C3)=O)CC2.[H]Cl.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Fenazinel dihydrochloride;  SIPI-5052;  SIPI 5052;  SIPI5052

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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